An In-Depth Technical Guide to the Physical Properties of trans-4-Cyclohexyl-L-proline
An In-Depth Technical Guide to the Physical Properties of trans-4-Cyclohexyl-L-proline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Cyclohexyl-L-proline is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its rigid, lipophilic cyclohexyl group, coupled with the foundational proline scaffold, imparts unique conformational constraints and physicochemical properties. These characteristics are leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of peptide-based therapeutics. Notably, it is a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril, used in the management of hypertension and heart failure.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physical properties of trans-4-Cyclohexyl-L-proline, supported by detailed experimental protocols and the underlying scientific principles.
Part 1: Core Physicochemical Properties
The distinct molecular architecture of trans-4-Cyclohexyl-L-proline dictates its physical behavior. The presence of both a carboxylic acid and a secondary amine group, along with the bulky, nonpolar cyclohexyl moiety, results in a zwitterionic character at physiological pH, influencing its melting point, solubility, and optical activity.
Summary of Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₂ | [3] |
| Molecular Weight | 197.27 g/mol | [3] |
| Melting Point | 249-252 °C; 260-262 °C | [1][4] |
| Boiling Point (Predicted) | 343.9 ± 35.0 °C | [4] |
| Optical Rotation [α]D²⁰ | -31.5° (c=1, acetic acid) | [1] |
| Appearance | White solid | [5] |
Part 2: Detailed Experimental Protocols
The accurate determination of physical properties is fundamental to confirming the identity and purity of a chemical substance. The following sections detail robust, field-proven methodologies for characterizing trans-4-Cyclohexyl-L-proline.
Melting Point Determination
Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[6][7] The capillary method using a modern digital apparatus is the standard for its accuracy and reproducibility.[8] An initial rapid determination to find an approximate range, followed by a slower, more precise measurement, is an efficient and reliable workflow.[9]
Experimental Protocol:
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Sample Preparation: Ensure the trans-4-Cyclohexyl-L-proline sample is completely dry and finely powdered.
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Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-4 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.
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Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/minute) to quickly determine the approximate melting range.
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Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new sample and set a slow heating rate (1-2°C/minute).
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Observation and Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Trustworthiness: This protocol is self-validating. Consistent melting point ranges across multiple, carefully prepared samples confirm the reliability of the measurement. Calibration of the apparatus with known standards (e.g., urea, cinnamic acid) is crucial for ensuring the accuracy of the temperature readings.[9]
Workflow Visualization:
Caption: Workflow for Optical Rotation Measurement.
Solubility Determination
Expertise & Experience: While specific quantitative solubility data for trans-4-Cyclohexyl-L-proline in various solvents is not readily published, its solubility profile can be predicted based on its structure. As a zwitterionic amino acid, it is expected to be soluble in polar protic solvents like water and short-chain alcohols, and less soluble in nonpolar organic solvents. [7][10]The gravimetric method is a robust and straightforward technique for experimentally determining solubility. [8]This involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent.
Experimental Protocol (Gravimetric Method):
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Equilibration: Add an excess amount of trans-4-Cyclohexyl-L-proline to a known volume of the chosen solvent (e.g., water, methanol, ethanol) in a sealed vial.
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Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any undissolved solid.
-
Quantification: Transfer the clear supernatant to a pre-weighed, dry container.
-
Solvent Evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight of the dried solute is achieved.
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Calculation: Weigh the container with the dried solute. The solubility is calculated as the mass of the dissolved solute per volume of solvent (e.g., in mg/mL or g/L).
Trustworthiness: The key to this method's validity is ensuring true saturation equilibrium has been reached and that only the clear, saturated solution is sampled for analysis. Performing the experiment in triplicate and ensuring consistent results provides a high degree of confidence.
Workflow Visualization:
Caption: Workflow for Gravimetric Solubility Determination.
Part 3: Spectral Data Analysis
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in trans-4-Cyclohexyl-L-proline.
Infrared (IR) Spectroscopy
The IR spectrum reveals key functional groups. Expected characteristic absorptions include:
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~3392 cm⁻¹: N-H stretch (from the protonated amine, NH₂⁺). [1]* ~2930, 2849 cm⁻¹: C-H stretching from the cyclohexyl and proline rings. [1]* ~1619 cm⁻¹: Asymmetric C=O stretch from the carboxylate (COO⁻) and N-H bend. [1]* ~1384 cm⁻¹: Symmetric C=O stretch from the carboxylate (COO⁻). [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR (in CD₃OD): The proton NMR spectrum provides information on the hydrogen environments. Key signals would include multiplets for the cyclohexyl protons, and distinct signals for the protons on the proline ring. [1]* ¹³C-NMR (in CD₃OD): The carbon NMR spectrum confirms the carbon skeleton. Characteristic chemical shifts include:
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For a silylated derivative, gas chromatography-mass spectrometry (GC-MS) has shown a molecular ion peak (M⁺) and characteristic fragmentation patterns. [1]
Conclusion
The physical properties of trans-4-Cyclohexyl-L-proline are a direct consequence of its unique chemical structure. Its high melting point, specific optical rotation, and characteristic spectral data serve as critical parameters for its identification, purity assessment, and effective application in pharmaceutical synthesis. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to reliably characterize this important molecule, ensuring quality and consistency in their scientific endeavors.
References
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Kalisz, D., Dabrowski, Z., Kakol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126. Retrieved from [Link]
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- Krapcho, J., et al. (1988). Synthesis and Angiotensin-Converting Enzyme Inhibitory Activities of N-[(1-Carboxy-3-cyclohexylpropyl)alanyl]proline Derivatives. Journal of Medicinal Chemistry, 31(6), 1148-1160. (Note: While not directly cited, this is a foundational paper on Fosinopril and related compounds, providing context for the importance of the topic molecule).
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Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. Retrieved from [Link]
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The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. (2016, April 29). ResearchGate. Retrieved from [Link]
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